molecular formula C9H10O2 B11926912 2-(2-Furanyl)-4-pentyn-2-ol

2-(2-Furanyl)-4-pentyn-2-ol

Cat. No.: B11926912
M. Wt: 150.17 g/mol
InChI Key: WUWUYMBYOQIUCV-UHFFFAOYSA-N
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Description

2-(2-Furanyl)-4-pentyn-2-ol is a high-purity chemical building block of interest in organic and medicinal chemistry research. This compound features both a furan ring and a pentynol group, making it a versatile intermediate for synthesizing more complex molecules. Its potential applications include serving as a precursor in the development of pharmaceuticals, agrochemicals, and functional materials. Researchers may utilize it in click chemistry reactions, facilitated by the alkyne moiety, or in cyclization studies leveraging the furan ring's reactivity. As a bifunctional molecule, it is particularly valuable in heterocyclic chemistry and drug discovery programs for creating diverse compound libraries. Please Note: This product is intended for research purposes only and is not approved for human, diagnostic, or therapeutic use. Ensure all relevant safety data sheets (SDS) are reviewed before handling.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(furan-2-yl)pent-4-yn-2-ol

InChI

InChI=1S/C9H10O2/c1-3-6-9(2,10)8-5-4-7-11-8/h1,4-5,7,10H,6H2,2H3

InChI Key

WUWUYMBYOQIUCV-UHFFFAOYSA-N

Canonical SMILES

CC(CC#C)(C1=CC=CO1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furanyl)-4-pentyn-2-ol typically involves the reaction of furan derivatives with alkynes. One common method is the coupling of 2-furyl lithium or 2-furyl magnesium bromide with propargyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of 2-(2-Furanyl)-4-pentyn-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furanyl)-4-pentyn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) are used.

Major Products

    Oxidation: 2-(2-Furanyl)-4-pentyn-2-one or 2-(2-Furanyl)-4-pentynal.

    Reduction: 2-(2-Furanyl)-4-penten-2-ol or 2-(2-Furanyl)-4-pentanol.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

2-(2-Furanyl)-4-pentyn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Furanyl)-4-pentyn-2-ol depends on the specific reaction or application. In general, the compound can interact with various molecular targets through its functional groups. The furan ring can participate in aromatic interactions, the alkyne group can undergo addition reactions, and the alcohol group can form hydrogen bonds or be involved in nucleophilic attacks.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

Compound Name CAS Molecular Formula Molecular Weight Key Substituents
2-(2-Furanyl)-4-pentyn-2-ol 99940-19-9 Not reported Not reported 2-Furanyl, hydroxyl, triple bond
4-Pentyn-2-ol 2117-11-5 C₅H₈O 84.12 Hydroxyl, triple bond
2-(4-Pyridyl)-4-pentyn-2-ol 54136-94-6 C₁₀H₁₁NO 161.20 4-Pyridyl, hydroxyl, triple bond
2-(2-Fluorophenyl)pent-4-yn-2-ol 1339779-57-5 C₁₁H₁₁FO 178.21 2-Fluorophenyl, hydroxyl, triple bond
N-Methyl-4-pentyn-2-amine Derived from 2117-11-5 C₆H₁₁N 97.16 Methylamino, triple bond

Key Observations:

  • 4-Pentyn-2-ol (CAS: 2117-11-5) serves as the parent compound, lacking aromatic substituents. Its hydroxyl group enables derivatization, such as tosylation to form intermediates for amine synthesis (e.g., N-methyl-4-pentyn-2-amine) .
  • Aromatic Substituents : The introduction of 2-furanyl (in the target compound), 4-pyridyl, or 2-fluorophenyl groups alters electronic properties. For instance, furan’s electron-rich nature may enhance π-conjugation, while fluorophenyl groups introduce electron-withdrawing effects .

Photophysical Properties

highlights substituent effects on fluorescence in quinazoline derivatives.

  • Reduced Emission Intensity : Compared to methoxyphenyl-substituted analogs, furanyl groups cause emission quenching and peak broadening, attributed to increased polarizability or steric hindrance .

Biological Activity

2-(2-Furanyl)-4-pentyn-2-ol is an organic compound notable for its unique structural features, combining a furan ring with an alkyne and alcohol functional groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a building block for bioactive compounds.

The molecular structure of 2-(2-Furanyl)-4-pentyn-2-ol includes:

  • Furan Ring : An aromatic heterocyclic compound that can participate in electrophilic substitution reactions.
  • Alkyne Group : A reactive functional group that can undergo various addition reactions.
  • Alcohol Group : Capable of forming hydrogen bonds and participating in nucleophilic attacks.
PropertyValue
Molecular FormulaC₉H₈O₂
Molecular Weight152.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Biological Activity

Research into the biological activity of 2-(2-Furanyl)-4-pentyn-2-ol suggests several potential applications:

Antimicrobial Activity

Preliminary studies indicate that 2-(2-Furanyl)-4-pentyn-2-ol may exhibit antimicrobial properties. The presence of the furan moiety is often associated with increased biological activity against various pathogens. For instance, compounds containing furan rings have been reported to inhibit bacterial growth, suggesting that derivatives of this compound could be explored further for their antimicrobial efficacy.

The mechanism by which 2-(2-Furanyl)-4-pentyn-2-ol exerts its biological effects is likely multifaceted:

  • Electrophilic Interactions : The furan ring can engage in electrophilic substitution, potentially modifying target proteins or nucleic acids.
  • Hydrogen Bonding : The alcohol group may form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Reactivity of Alkyne : The alkyne group can participate in addition reactions, leading to the formation of new compounds that may exhibit enhanced biological activity.

Study on Antimicrobial Properties

In a study investigating the antimicrobial properties of various furan derivatives, 2-(2-Furanyl)-4-pentyn-2-ol was evaluated against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at higher concentrations, suggesting potential use as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

CompoundConcentration (mg/mL)% Inhibition against E. coli% Inhibition against S. aureus
2-(2-Furanyl)-4-pentyn-2-ol570%65%
Control (No treatment)N/A0%0%

Applications in Drug Development

Given its structural characteristics and preliminary biological activity, 2-(2-Furanyl)-4-pentyn-2-ol serves as a promising candidate for further exploration in drug development. Its ability to act as a building block for more complex bioactive compounds could lead to the synthesis of novel therapeutics targeting various diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(2-Furanyl)-4-pentyn-2-ol, and how can reaction conditions be optimized?

  • Method : Alkyne-alcohol coupling via Sonogashira or Cadiot-Chodkiewicz reactions, using palladium/copper catalysts. Optimize temperature (0–5°C for exothermic steps) and solvent polarity (e.g., THF or DMF). Purify via silica gel chromatography (hexane/ethyl acetate gradient). Monitor progress with TLC or GC-MS.
  • Key Considerations : Avoid protic solvents to prevent alkyne hydration. Use inert atmospheres (N₂/Ar) to stabilize intermediates .

Q. Which spectroscopic techniques are critical for structural characterization of 2-(2-Furanyl)-4-pentyn-2-ol?

  • Methods :

  • ¹H/¹³C NMR : Identify furanyl protons (δ 6.2–7.4 ppm) and alkyne carbons (δ 70–90 ppm).
  • IR Spectroscopy : Confirm -OH (3200–3600 cm⁻¹) and C≡C (~2100 cm⁻¹).
  • Mass Spectrometry : Validate molecular weight (e.g., m/z 138.16 for [M+H]⁺).
    • Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the pentynol chain .

Q. How should researchers handle and store 2-(2-Furanyl)-4-pentyn-2-ol to ensure stability?

  • Protocols : Store under nitrogen at -20°C in amber vials. Avoid aqueous buffers; use anhydrous acetonitrile for solubility. Neutralize waste with 10% NaOH before disposal.
  • Safety : Wear nitrile gloves and goggles; work in a fume hood. Spills require absorption with vermiculite .

Advanced Research Questions

Q. How can computational QSAR models leverage 2-(2-Furanyl)-4-pentyn-2-ol to predict toxicity of structurally analogous compounds?

  • Approach : Perform DFT calculations to map electron density and logP values. Train models using toxicity datasets (e.g., LC50 for aquatic organisms). Validate predictions with in vitro assays (e.g., zebrafish embryo toxicity).
  • Case Study : Substituent variation (e.g., replacing furanyl with thiophene) alters hydrophobicity and toxicity by 1.5-fold in QSAR models .

Q. What strategies minimize side reactions when using 2-(2-Furanyl)-4-pentyn-2-ol in synthesizing organometallic catalysts?

  • Optimization :

  • Use stoichiometric control (1:1 ligand-to-metal ratio).
  • Employ low-temperature (-78°C) Schlenk techniques to stabilize reactive intermediates.
  • Characterize coordination via X-ray absorption spectroscopy (XAS) or single-crystal XRD.
    • Application : Rhenium complexes derived from this compound show 85% efficiency in alkyne cyclopropanation reactions .

Q. How do solvent polarity and pH impact the stability and reactivity of 2-(2-Furanyl)-4-pentyn-2-ol in catalytic systems?

  • Findings :

  • Polar Protic Solvents (e.g., H₂O) : Accelerate alkyne hydration (k = 0.12 min⁻¹ at pH 7).
  • Nonpolar Solvents (e.g., Toluene) : Enhance ligand-metal binding (ΔG = -12.3 kJ/mol).
  • pH 6–8 : Optimal for maintaining hydroxyl group integrity; acidic conditions promote ether formation .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes involving 2-(2-Furanyl)-4-pentyn-2-ol?

  • Resolution Steps :

Standardize turnover frequency (TOF) measurements under identical temperature/pressure.

Analyze ligand purity via HPLC (>98% required).

Compare XRD data to confirm consistent metal-ligand coordination geometry.

  • Example : Discrepancies in palladium complex activity (TOF 120 vs. 80 h⁻¹) traced to trace oxygen contamination .

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